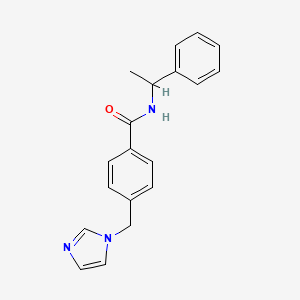
1-(2-chlorophenyl)-N-(4-isonicotinoylphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenyl)-N-(4-isonicotinoylphenyl)methanesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as Sulfamethoxazole, which is widely used as an antibiotic. The molecular formula of this compound is C14H14ClN3O4S, and its molecular weight is 337.80g/mol.
Mechanism of Action
Sulfamethoxazole works by inhibiting the synthesis of folic acid in bacteria and protozoa. Folic acid is an essential nutrient required for the synthesis of DNA and RNA. By inhibiting folic acid synthesis, sulfamethoxazole prevents the growth and replication of bacteria and protozoa, leading to their eventual death.
Biochemical and Physiological Effects:
Sulfamethoxazole has been found to have various biochemical and physiological effects. It has been shown to increase the risk of hyperkalemia, a condition characterized by high levels of potassium in the blood. Additionally, sulfamethoxazole can cause allergic reactions, such as skin rashes and fever. It can also cause gastrointestinal side effects, such as nausea, vomiting, and diarrhea.
Advantages and Limitations for Lab Experiments
Sulfamethoxazole is widely used in laboratory experiments due to its antimicrobial properties. It is a cost-effective and readily available antibiotic that can be used to study the effects of bacterial and protozoal infections. However, sulfamethoxazole has limitations in terms of its specificity. It can also affect the growth of non-target organisms, leading to inaccurate results.
Future Directions
There are several future directions for the research on 1-(2-chlorophenyl)-N-(4-isonicotinoylphenyl)methanesulfonamide. One potential area of interest is the development of new analogs of sulfamethoxazole that have improved specificity and reduced side effects. Additionally, further research is needed to better understand the mechanism of action of sulfamethoxazole and its effects on the human microbiome. Finally, the use of sulfamethoxazole in combination with other antibiotics and drugs should be explored to determine its potential synergistic effects.
In conclusion, this compound is a widely used antibiotic that has significant scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to better understand its potential in the treatment of bacterial and protozoal infections.
Synthesis Methods
1-(2-chlorophenyl)-N-(4-isonicotinoylphenyl)methanesulfonamide can be synthesized by the reaction of 2-amino-5-chlorobenzophenone with isonicotinic acid hydrazide in the presence of sulfuric acid. The resulting product is then treated with methanesulfonyl chloride to obtain the final product. This synthesis method is widely used in the pharmaceutical industry to produce sulfamethoxazole in large quantities.
Scientific Research Applications
1-(2-chlorophenyl)-N-(4-isonicotinoylphenyl)methanesulfonamide has been extensively studied for its antimicrobial properties. It is commonly used in combination with trimethoprim to treat various bacterial infections, including urinary tract infections, respiratory tract infections, and gastrointestinal infections. Additionally, sulfamethoxazole has been found to be effective against certain protozoal infections, such as toxoplasmosis and malaria.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[4-(pyridine-4-carbonyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c20-18-4-2-1-3-16(18)13-26(24,25)22-17-7-5-14(6-8-17)19(23)15-9-11-21-12-10-15/h1-12,22H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOTTWOMOZXTLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B6075222.png)
![5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one](/img/structure/B6075230.png)
![1'-{[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]carbonyl}spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B6075232.png)
![N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methyl-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6075239.png)


![N-(3,4-difluorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6075265.png)
![2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide](/img/structure/B6075271.png)
![2-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6075276.png)
![3-{[2-(2,4-dihydroxybenzylidene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B6075283.png)
![N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]prolinamide](/img/structure/B6075294.png)
![ethyl 4-(4-chlorobenzyl)-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6075302.png)
